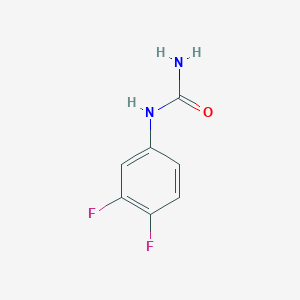
Methyl 2-((1-(Cyclopropancarbonyl)pyrrolidin-3-yl)thio)acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is an organic compound with the molecular formula C11H17NO3S. This compound features a cyclopropane ring, a pyrrolidine ring, and a thioester functional group, making it a unique and versatile molecule in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate typically involves the reaction of cyclopropanecarbonyl chloride with pyrrolidine-3-thiol, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the cyclopropane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, other esters.
Wirkmechanismus
The mechanism of action of Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioester group can act as a reactive site for nucleophilic attack, leading to the formation of covalent bonds with biological molecules. The cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)propanoate: Similar structure but with a propanoate ester group instead of an acetate.
Ethyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)butanoate: Similar structure but with a butanoate ester group instead of an acetate.
Uniqueness
Methyl 2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyclopropane ring and a thioester group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
IUPAC Name |
methyl 2-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-15-10(13)7-16-9-4-5-12(6-9)11(14)8-2-3-8/h8-9H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNVYSUDNMCPNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
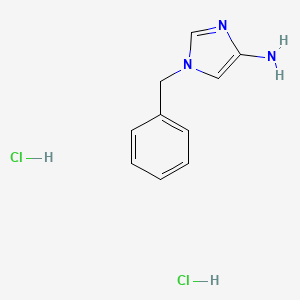
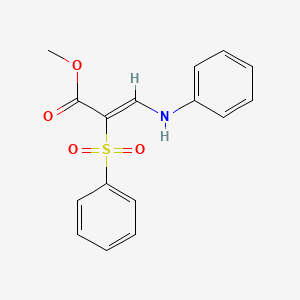
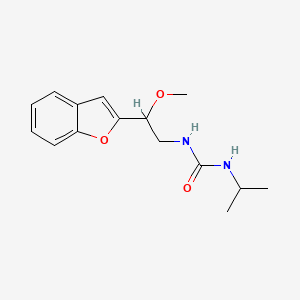
![3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-1-(3-chloro-4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2392309.png)

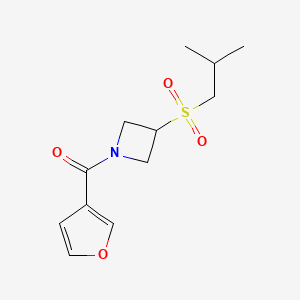
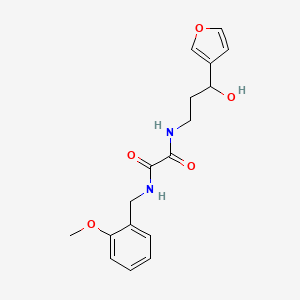
![4-(4-fluorophenyl)-1-methyl-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2392317.png)
![N-(2-hydroxyethyl)-4-(((4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)benzamide](/img/structure/B2392319.png)
![3-[(2-Chloroacetyl)-[(2-fluorophenyl)methyl]amino]-N-propan-2-ylpropanamide](/img/structure/B2392322.png)
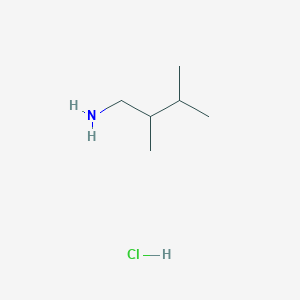
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2392325.png)
![1'-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2392326.png)
